molecular formula C16H11F2NO2S B5768680 N-(3,4-difluorophenyl)-2-naphthalenesulfonamide

N-(3,4-difluorophenyl)-2-naphthalenesulfonamide

Cat. No. B5768680
M. Wt: 319.3 g/mol
InChI Key: TUTDLHMULKLQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-naphthalenesulfonamide, commonly known as DNNS, is a chemical compound that has gained significant attention in the field of scientific research. DNNS is a sulfonamide derivative that has been synthesized and studied for its potential applications in various areas of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

DNNS acts as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH and ion balance in the body. By inhibiting carbonic anhydrase, DNNS can affect various physiological processes, including acid-base balance, respiration, and renal function. DNNS has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DNNS has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase activity, reduction of inflammation, and inhibition of cancer cell growth. DNNS has also been shown to have anti-diabetic effects, possibly through its ability to inhibit the activity of certain enzymes involved in glucose metabolism.

Advantages and Limitations for Lab Experiments

DNNS has several advantages for lab experiments, including its stability and ease of synthesis. However, DNNS also has some limitations, including its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on DNNS, including further investigation of its anti-inflammatory, anti-cancer, and anti-diabetic properties. DNNS could also be studied for its potential use as a fluorescent probe for imaging applications. Additionally, further studies could be conducted to determine the optimal dosage and administration of DNNS for therapeutic use.

Synthesis Methods

DNNS can be synthesized through a multistep process that involves the reaction of 2-naphthol with 3,4-difluoronitrobenzene in the presence of a base, followed by reduction of the nitro group to an amino group, and then sulfonation of the amino group with sulfuric acid. The final product is obtained through crystallization and purification steps.

Scientific Research Applications

DNNS has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. DNNS has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

N-(3,4-difluorophenyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO2S/c17-15-8-6-13(10-16(15)18)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTDLHMULKLQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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